2beta-Hydroxypomolic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2beta-Hydroxypomolic acid is characterized by a molecular formula of C30H48O5 . The molecular weight is 472.7 g/mol . The compound has a complex structure with multiple rings and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 2beta-Hydroxypomolic acid include a molecular weight of 472.7 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Scientific Research Applications
Anti-inflammatory Activity
2-Epitormentic acid: has been studied for its potential anti-inflammatory properties. This application is significant because inflammation is a common pathological condition associated with various diseases. The compound’s ability to modulate inflammatory responses makes it a candidate for the development of new anti-inflammatory drugs .
Antidiabetic Effects
Research has indicated that 2-Epitormentic acid may have antidiabetic effects. It could influence blood glucose levels by affecting insulin secretion or insulin sensitivity. This application is particularly relevant given the global rise in diabetes prevalence .
Antihyperlipidemic Potential
The compound has been explored for its antihyperlipidemic potential, which refers to the ability to lower high levels of lipids in the blood. This is crucial for preventing cardiovascular diseases, as high lipid levels are a major risk factor .
Hepatoprotective Properties
2-Epitormentic acid: might possess hepatoprotective properties, offering protection against liver damage. This is important for the treatment of liver diseases and for protecting the liver from harmful substances .
Cardioprotective Activity
The cardioprotective activity of 2-Epitormentic acid is another area of interest. It may help in protecting heart tissues from damage, especially in the case of ischemic conditions. This application is vital for the development of treatments for heart diseases .
Neuroprotective Effects
Studies suggest that 2-Epitormentic acid could have neuroprotective effects, which means it might protect nerve cells against damage, degeneration, or impairment of function. This is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-cancer Properties
The anti-cancer properties of 2-Epitormentic acid are being investigated due to its potential to inhibit the growth of cancer cells. This research is crucial for the development of new cancer therapies .
Antimicrobial and Antiparasitic Activity
Lastly, 2-Epitormentic acid has shown promise in antimicrobial and antiparasitic activity. This application is essential in the fight against infectious diseases caused by bacteria, viruses, and parasites .
Future Directions
While specific future directions for research on 2beta-Hydroxypomolic acid are not available, there are general trends in the field of therapeutic peptides and natural compounds that could be relevant . These include the development of new food supplements for disease prevention, the design of novel drugs, and the exploration of the biological effects of plants used in traditional medicine .
Mechanism of Action
Target of Action
It has been shown to have a broad spectrum of pharmacological activities, suggesting it interacts with multiple targets .
Mode of Action
2-Epitormentic acid has been shown to inhibit LPS-induced iNOS, COX-2, and TNF-α expression through inactivation of the nuclear factor-κb pathway in RAW 264.7 macrophages . It also suppresses high-fat diet-induced diabetes and hyperlipidemia by glucose transporter 4 and AMP-activated protein kinase phosphorylation .
Biochemical Pathways
Its broad spectrum of pharmacological activities suggests that it may interact with multiple biochemical pathways .
Result of Action
2-Epitormentic acid has been shown to exert anti-inflammatory, antihyperlipidemic, and anti-atherogenic properties . These effects are likely the result of its interaction with various targets and pathways in the body.
properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUXGFZHDKYLS-VCFAZYFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Epitormentic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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